![molecular formula C9H18N2O B12970466 (R)-1-((3R,8aS)-Octahydropyrrolo[1,2-a]pyrazin-3-yl)ethanol](/img/structure/B12970466.png)
(R)-1-((3R,8aS)-Octahydropyrrolo[1,2-a]pyrazin-3-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-((3R,8aS)-Octahydropyrrolo[1,2-a]pyrazin-3-yl)ethanol is a chiral compound with a complex bicyclic structure It is characterized by the presence of a pyrrolo[1,2-a]pyrazine ring system fused with an octahydro structure, and an ethanol group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-((3R,8aS)-Octahydropyrrolo[1,2-a]pyrazin-3-yl)ethanol typically involves the following steps:
Formation of the Pyrrolo[1,2-a]pyrazine Ring System: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 1,2-diamine and a diketone.
Hydrogenation: The resulting pyrrolo[1,2-a]pyrazine is subjected to hydrogenation to obtain the octahydro derivative.
Chiral Resolution: The racemic mixture is resolved using chiral chromatography or enzymatic resolution to obtain the ®-enantiomer.
Introduction of the Ethanol Group:
Industrial Production Methods
Industrial production of ®-1-((3R,8aS)-Octahydropyrrolo[1,2-a]pyrazin-3-yl)ethanol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalytic hydrogenation and chiral resolution using advanced techniques are commonly employed.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions, particularly at the nitrogen atoms in the pyrrolo[1,2-a]pyrazine ring.
Substitution: The ethanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
®-1-((3R,8aS)-Octahydropyrrolo[1,2-a]pyrazin-3-yl)ethanol has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its activity on central nervous system receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: Its interactions with enzymes and receptors are studied to understand its biological activity.
Industrial Applications: It is used in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of ®-1-((3R,8aS)-Octahydropyrrolo[1,2-a]pyrazin-3-yl)ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The ethanol group can form hydrogen bonds, while the pyrrolo[1,2-a]pyrazine ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-((3R,8aS)-Octahydropyrrolo[1,2-a]pyrazin-3-yl)ethanol: The enantiomer of the compound, which may have different biological activity.
1-((3R,8aS)-Octahydropyrrolo[1,2-a]pyrazin-3-yl)methanol: A similar compound with a methanol group instead of ethanol.
1-((3R,8aS)-Octahydropyrrolo[1,2-a]pyrazin-3-yl)propane-1-ol: A similar compound with a propanol group.
Uniqueness
®-1-((3R,8aS)-Octahydropyrrolo[1,2-a]pyrazin-3-yl)ethanol is unique due to its specific chiral configuration and the presence of the ethanol group, which can influence its interaction with biological targets and its overall chemical reactivity.
Eigenschaften
Molekularformel |
C9H18N2O |
|---|---|
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
(1R)-1-[(3R,8aS)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-3-yl]ethanol |
InChI |
InChI=1S/C9H18N2O/c1-7(12)9-6-11-4-2-3-8(11)5-10-9/h7-10,12H,2-6H2,1H3/t7-,8+,9-/m1/s1 |
InChI-Schlüssel |
KLFQSTATLFRDOG-HRDYMLBCSA-N |
Isomerische SMILES |
C[C@H]([C@H]1CN2CCC[C@H]2CN1)O |
Kanonische SMILES |
CC(C1CN2CCCC2CN1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


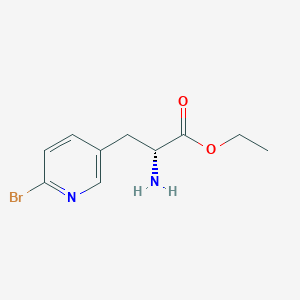
![2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-sulfonyl chloride](/img/structure/B12970391.png)
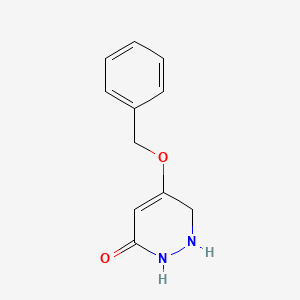

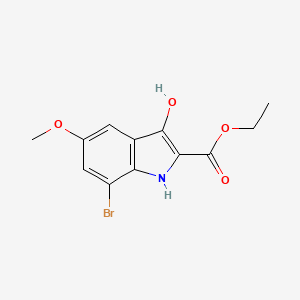

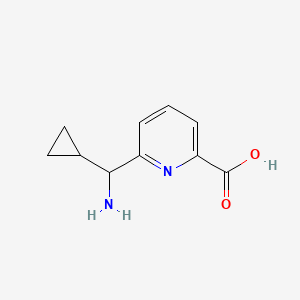

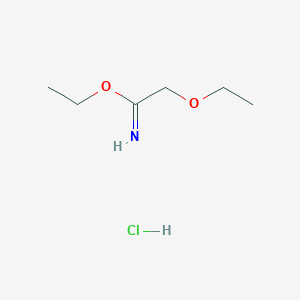
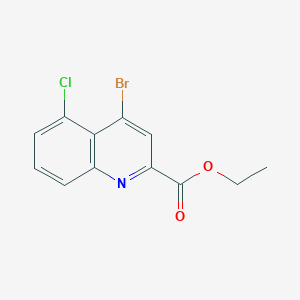
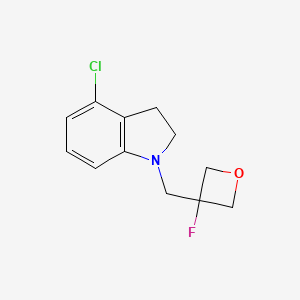
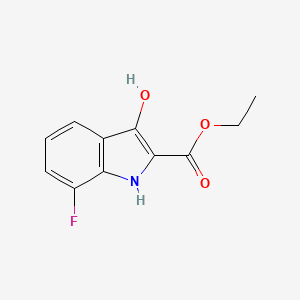
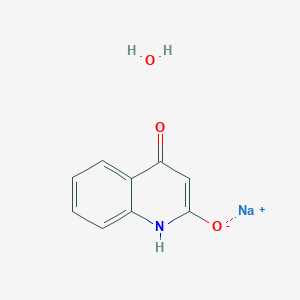
![(E)-5-(Hydroxyimino)-3-methyl-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-one](/img/structure/B12970481.png)
